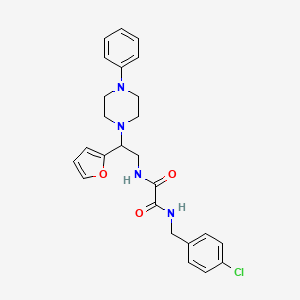

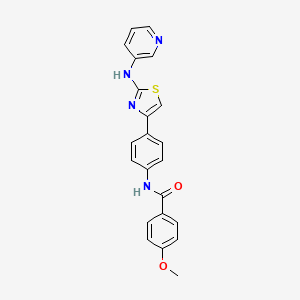

(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

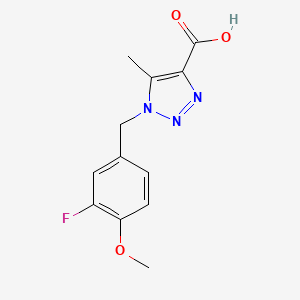

The compound "(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests the presence of a piperidine ring, a thiazole moiety, and methoxy groups, which are common in medicinal chemistry for their diverse biological properties.

Synthesis Analysis

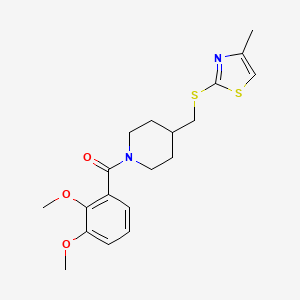

In the context of synthesizing related compounds, a six-step procedure starting from 3,4-dimethoxyacetophenone was used to create a series of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. These derivatives exhibited fungicidal and insecticidal activities, indicating the potential utility of the core structure in agrochemical applications . Another related synthesis involved the preparation of bromophenol derivatives from a dimethoxyphenyl compound, where selective O-demethylation occurred during bromination . These syntheses highlight the chemical reactivity and functional group transformations that are likely relevant to the synthesis of the compound .

Molecular Structure Analysis

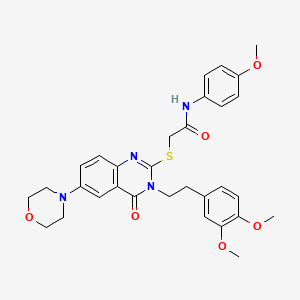

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a piperidin-4-one derivative was characterized by IR, 1H NMR, 13C NMR, and elemental analysis, revealing a chair conformation with equatorial orientation of substituents . This suggests that similar techniques could be employed to deduce the conformation and orientation of substituents in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. The selective O-demethylation during bromination indicates that methoxy groups in the compound may be susceptible to halogenation reactions under certain conditions . Additionally, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be a relevant reaction for introducing the piperidine moiety in the target compound .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as solubility and crystallinity, can be influenced by the presence of functional groups like methoxy and thiazole. For example, a piperidin-4-one derivative was recrystallized to afford a pale yellow powder, suggesting that similar recrystallization techniques might be applicable to the compound . The chemical properties, such as reactivity and stability, can be affected by the presence of electron-donating or withdrawing groups, as seen in the synthesis of a difluorophenyl piperidin-4-yl methanone hydrochloride, where the fluorine atoms likely influence the compound's reactivity .

Scientific Research Applications

Chemical Reactivity and Modification of Lignin Models : Research on lignin model compounds, including those with methoxyphenyl groups, highlights the significance of understanding chemical reactivity for industrial applications, such as biofuel production and material science. The study by Yokoyama (2015) on the acidolysis of lignin model compounds offers insights into the degradation mechanisms of lignin, a major component of plant biomass, which is crucial for developing efficient methods for lignin conversion to valuable chemicals (Yokoyama, 2015).

Enzymatic Degradation of Organic Pollutants : The enzymatic treatment of organic pollutants using redox mediators has shown significant potential for environmental remediation. Husain and Husain (2007) discuss the application of enzymes such as laccases and peroxidases in the degradation of recalcitrant compounds in industrial wastewater, suggesting that compounds facilitating or inhibiting these enzymatic processes could be valuable in enhancing treatment efficiency (Husain & Husain, 2007).

Drug Development and Pharmacological Studies : Research into the synthesis and evaluation of ligands for D2-like receptors, which are crucial targets for antipsychotic agents, has emphasized the importance of understanding the interactions between specific pharmacophoric groups. Sikazwe et al. (2009) explore how modifications to arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, highlighting the potential for developing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).

Synthetic Cannabinoid Research : The synthesis and biological evaluation of UR-144, a synthetic cannabinoid, provide insights into the effects of novel psychoactive substances on the human body. Adamowicz et al. (2017) analyze 39 cases involving UR-144 to document its physiological and psychological effects, which can inform the development of therapeutic agents or the regulation of similar compounds (Adamowicz et al., 2017).

Opioid Research and G Protein-Biased Agonists : The development of G protein-biased kappa agonists, as reviewed by Mores et al. (2019), illustrates the therapeutic potential of opioids that preferentially signal through G protein pathways, potentially reducing side effects associated with traditional opioid therapy. This research direction could be relevant for compounds capable of modulating opioid receptor activity (Mores et al., 2019).

Mechanism of Action

Target of Action

It’s known that compounds containing indole scaffolds and thiazole rings, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Indole and thiazole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .

Result of Action

Based on the known biological activities of indole and thiazole derivatives, this compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-13-11-25-19(20-13)26-12-14-7-9-21(10-8-14)18(22)15-5-4-6-16(23-2)17(15)24-3/h4-6,11,14H,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASLJZNBTZJOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)